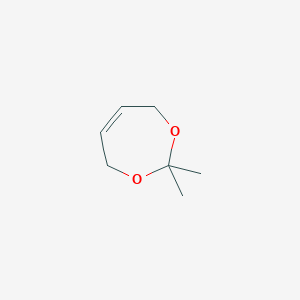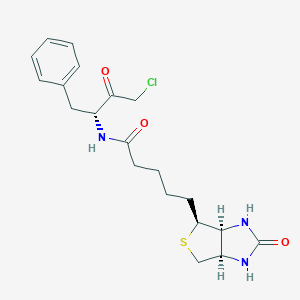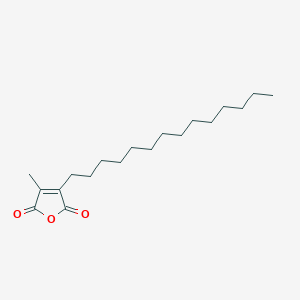
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, is a derivative within the class of 1,3-dithiol-2-thiones, which are known for their diverse chemical properties and potential applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior that might be expected from 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Synthesis Analysis
The synthesis of related 1,3-dithiol-2-thione derivatives typically involves multi-step reactions or one-pot methods. For instance, the synthesis of 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-thiones was achieved by reacting corresponding ylium perchlorates with sodium sulfide in ethanol at room temperature . Similarly, 1,4-dihydro-3,1-benzoxazine-2-thiones were synthesized via a one-pot method involving the reaction of 2-lithiophenyl isothiocyanates with various carbonyl compounds . These methods suggest that the synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione could potentially be accomplished through analogous strategies.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using single-crystal X-ray diffraction . Theoretical calculations, such as DFT and HF methods, are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The reactivity of 1,3-dithiol-2-thiones includes the potential for tautomerism, as observed in the study of a triazole-thione derivative, where thiol↔thione tautomerism was monitored using DFT calculations and supported by X-ray crystallography . This suggests that 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione may also exhibit similar tautomeric behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using a variety of techniques. For instance, the thermal stability can be assessed using TG/DTG methods, while the electronic and structural properties can be inferred from spectroscopic data and quantum-chemical calculations . The solubility and electrical conductivity of synthesized compounds are also important parameters that are typically measured . Additionally, the biological activities, such as antibacterial, antifungal, and antioxidant properties, are evaluated to determine potential applications .
科学的研究の応用
-
4-Hydroxyphenylacetate-3-hydroxylase Monooxygenase
- Application: This enzyme system has significant potential for catechol production, which is important in the pharmaceutical, food, cosmetic, and functional material industries .
- Method: The enzyme system comprises HpaB (monooxygenase) and HpaC (FAD oxidoreductase), and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .
- Results: The enzyme system can be easily expressed, is highly active, and determines the ortho-hydroxylation efficiency and substrate spectrum of the enzyme .
-
L-3,4-dihydroxyphenylalanine (L-dopa) in Faba Bean Tissues
- Application: L-dopa-rich faba tissues are potentially useful for pharmaceutical purposes .
- Method: The contents of L-dopa, vicine, and convicine in different tissues of faba plants were determined throughout the entire growth period .
- Results: The three compounds accumulated in germinating sprouts and showed high contents at 8 days of germination .
-
3-(3,4-Dihydroxyphenyl)-L-alanine (L-dopa)
- Application: L-dopa is converted to dopamine by DOPA decarboxylase in the body and acts as an excitatory neurotransmitter .
- Method: L-dopa is used in laboratory studies of Parkinson’s to replenish dopamine in depleted circuits .
- Results: Upon conversion to dopamine, it acts as an excitatory neurotransmitter .
-
5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone (DHPV)
- Application: DHPV is reported to be the major microbial metabolite of proanthocyanidins .
- Method: Metabolomics of polymeric flavan-3-ols have reported that proanthocyanidins are extensively metabolized by gut microbiota .
- Results: DHPV has been reported to be the major microbial metabolite of proanthocyanidins .
特性
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRUHBFTLWBNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=S)S2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576281 |
Source


|
| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | |
CAS RN |
153275-67-3 |
Source


|
| Record name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153275-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)







![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)


![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)

